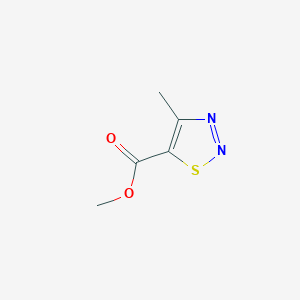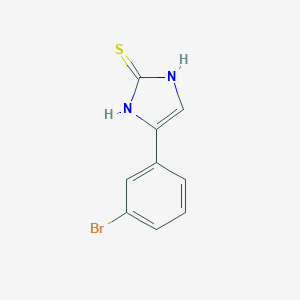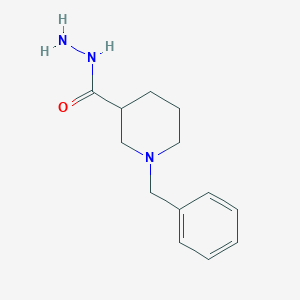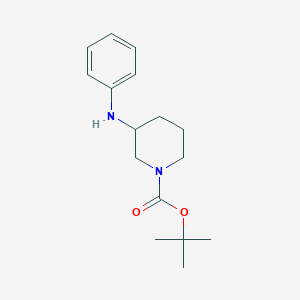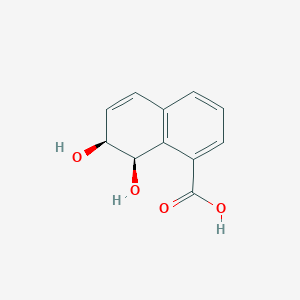
cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene, also known as DHCDN, is a naturally occurring compound derived from the plant, Rubia cordifolia. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is not fully understood, but it is thought to act through a number of different pathways. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the NF-κB pathway. It also has the ability to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to inhibit the growth of cancer cells, and to have antimicrobial properties. It has also been shown to have a protective effect on the liver and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is its natural origin, which makes it a potentially safer alternative to synthetic drugs. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in some applications.
Direcciones Futuras
There are a number of potential future directions for research on cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene. One area of interest is its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer treatment, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene and to identify any potential side effects or limitations of its use.
Conclusion
cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is a naturally occurring compound with a range of potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial effects, and has shown promise as a potential treatment for a variety of diseases. While there are still limitations and areas of uncertainty surrounding its use, the potential benefits of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene make it a promising area for future research.
Métodos De Síntesis
Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene can be synthesized from the roots of Rubia cordifolia using a variety of methods, including Soxhlet extraction, column chromatography, and high-performance liquid chromatography. The most common method involves the extraction of the plant material with a suitable solvent, such as ethanol or methanol, followed by purification using column chromatography or HPLC.
Aplicaciones Científicas De Investigación
Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial effects, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
162794-84-5 |
|---|---|
Nombre del producto |
cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene |
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(7S,8R)-7,8-dihydroxy-7,8-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H,(H,14,15)/t8-,10-/m0/s1 |
Clave InChI |
ZSELXDLKMICUKK-WPRPVWTQSA-N |
SMILES isomérico |
C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)C(=O)O |
SMILES |
C1=CC2=C(C(C(C=C2)O)O)C(=C1)C(=O)O |
SMILES canónico |
C1=CC2=C(C(C(C=C2)O)O)C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



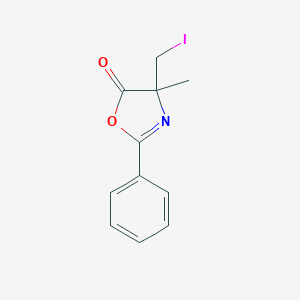
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
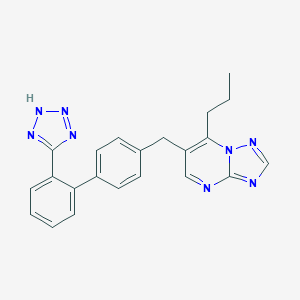
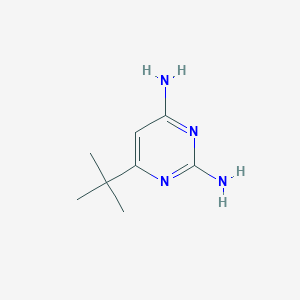
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
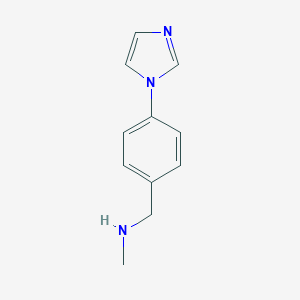
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
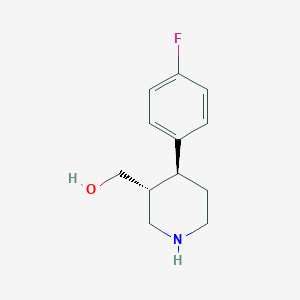
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
